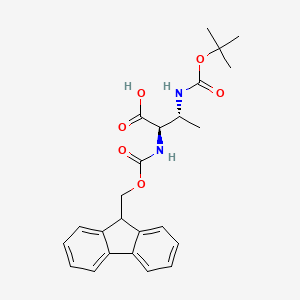

(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid

Description

Contextualizing Unnatural Amino Acids as Modular Scaffolds in Modern Organic Chemistry

In nature, proteins are constructed from a standard set of 20 proteinogenic amino acids. Modern chemistry, however, is not bound by this limitation. Unnatural amino acids are synthetic analogues that expand the chemical toolkit, allowing for the creation of molecules with novel functions and properties. sciencedaily.com These compounds are considered non-proteinogenic and can be incorporated into custom peptides for a wide range of applications. cpcscientific.com

They serve as robust molecular scaffolds, providing a framework upon which diverse functionalities can be built. cpcscientific.com This modular approach is central to contemporary organic synthesis, where complex molecules are assembled from well-defined building blocks. researchgate.netnih.gov By incorporating unnatural amino acids, chemists can introduce specific conformational constraints, enhance metabolic stability, and create unique molecular recognition surfaces. cpcscientific.com This is particularly valuable in drug development, where the goal is to design therapeutics with high specificity and efficacy. cpcscientific.comchemimpex.com The use of these custom building blocks allows for the rapid generation of libraries of novel compounds for screening and development. researchgate.net

Rationale for the Orthogonal Protection Strategy (Fmoc/Boc) in Diamino Acid Design

The structure of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is distinguished by the presence of two different protecting groups on its two amino functionalities: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. chemimpex.com This is known as an orthogonal protection strategy, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov

Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other. altabioscience.com

The Fmoc group is base-labile, typically removed using a mild base like piperidine (B6355638). americanpeptidesociety.org

The Boc group is acid-labile and requires a strong acid, such as trifluoroacetic acid (TFA), for its removal. americanpeptidesociety.org

This differential stability is strategically crucial. It grants chemists precise control over which amino group is exposed for reaction at any given step in a synthesis. chemimpex.com For a diamino acid, this allows for the selective elongation of a peptide chain from one amino group while the other remains protected, or for the attachment of different molecular fragments to each amine. This flexibility is essential for assembling complex peptides, branched structures, and conjugates with high purity and yield. chemimpex.comnih.gov The Fmoc/tBu strategy has largely become the method of choice in modern peptide synthesis due to its milder conditions compared to older Boc-based methods. americanpeptidesociety.orgiris-biotech.de

| Protecting Group | Abbreviation | Cleavage Condition |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| tert-butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) |

Overview of Stereochemical Control in Chiral Building Block Development

Chiral building blocks are fundamental components that allow chemists to construct complex molecules with a precisely defined three-dimensional arrangement of atoms (stereochemistry). nbinno.com This control is of paramount importance because the biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry. fluorochem.co.uk The ability to synthesize a molecule as a single, pure enantiomer is a hallmark of advanced chemical synthesis. nbinno.com

The designation "(2R,3R)" in the compound's name specifies the exact configuration at its two chiral centers. The development of synthetic methods to produce such homochiral compounds from non-chiral starting materials, often using chiral catalysts, is a major focus of chemical research. researchgate.net By using pre-defined chiral building blocks like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, researchers can ensure the stereoselective synthesis of their target molecules, avoiding the formation of unwanted stereoisomers and the need for difficult purification procedures. fluorochem.co.uknih.gov These optically active molecules are crucial for producing compounds with specific therapeutic efficacy.

Scope of Research Endeavors Employing (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid

The unique combination of features in (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid makes it a valuable tool in several areas of scientific research. Its stability under standard reaction conditions and compatibility with a range of coupling reagents enhance its utility for both academic and industrial applications. chemimpex.com

Key research applications include:

Peptide Synthesis : It serves as a key building block in the synthesis of custom peptides. The orthogonal protection allows for the creation of complex peptide architectures that can be used in various biological studies. chemimpex.com

Drug Development : The compound plays a crucial role in medicinal chemistry for the design of novel peptide-based drugs. chemimpex.comchemimpex.com Incorporating this unnatural amino acid can enhance the therapeutic properties of a peptide, such as its resistance to enzymatic degradation. cpcscientific.com

Protein Engineering : This building block is instrumental in modifying proteins to enhance their stability, functionality, or to introduce novel binding sites. chemimpex.com

Bioconjugation : The compound is used in processes that link biomolecules together, which is essential for creating diagnostics and targeted drug delivery systems. chemimpex.comchemimpex.com

Neuroscience Research : It is applied in the development of neuroactive compounds and neuropeptides, aiding in the exploration of neurological functions and potential treatments for neurological disorders. chemimpex.comchemimpex.com

| Property | Data |

| CAS Number | 1932033-81-2 |

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.5 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥ 99.9% (Chiral HPLC) |

| Synonym | Fmoc-D-Abu(3R-Boc-Amino)-OH |

Propriétés

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETIWIXNTKKVMT-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932033-81-2 | |

| Record name | (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r,3r Fmoc Amino 3 Boc Amino Butyric Acid and Its Derivatives

Stereoselective Synthesis Approaches to Establish the (2R,3R) Configuration

Achieving the specific (2R,3R) stereochemistry is paramount and has been approached through several strategic methodologies. These methods are designed to control the absolute and relative configuration of the C2 and C3 stereocenters. Asymmetric synthesis of related (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acids has been achieved through methods like the addition of a chiral lithium amide to tert-butyl crotonate. ox.ac.uk

Asymmetric catalysis offers an elegant and efficient route to establishing desired stereocenters by employing a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. nih.gov For the synthesis of α,β-diamino acid derivatives, catalytic asymmetric reactions such as Michael additions and Mannich reactions are particularly relevant. scilit.comorganic-chemistry.org

In this context, a chiral metal-ligand complex acts as the catalyst, creating a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. nih.gov For instance, the copper-catalyzed asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes has been developed to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity. scilit.comacs.org Similarly, palladium-catalyzed enantioselective C(sp3)-H activation has been utilized to desymmetrize isopropyl groups in isobutyric acid derivatives, providing a pathway to construct α-chiral centers. nih.gov These catalytic strategies are pivotal in modern organic synthesis for their ability to set multiple stereocenters with high fidelity. nih.gov

Table 1: Examples of Asymmetric Catalysis in Diamino Acid Synthesis

| Catalytic System | Reaction Type | Key Feature |

|---|---|---|

| Cu-Catalyzed | Asymmetric Michael Addition | Achieves high diastereo- and enantioselectivity for α,γ-diamino acid derivatives. scilit.com |

| Rh-DuPhos | Asymmetric Hydrogenation | Provides a highly enantioselective route to chiral α,β-diaminopropanoic acid derivatives. researchgate.net |

The use of chiral auxiliaries is a classical and robust strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions. wikipedia.orgnih.gov After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov For instance, the conjugate addition of a homochiral lithium amide, acting as a chiral auxiliary, to tert-butyl crotonate is a key step in the asymmetric synthesis of (2S,3S)- and (2R,3S)-diaminobutanoic acid diastereomers. ox.ac.ukrsc.org This approach allows for predictable and high levels of stereocontrol, making it a reliable method for constructing complex chiral molecules. thieme-connect.com

Diastereoselective strategies are employed when a substrate already contains one or more stereocenters. The existing chirality is used to influence the creation of a new stereocenter, leading to the preferential formation of one diastereomer. This substrate control is a fundamental concept in the synthesis of molecules with multiple stereocenters. nih.gov

A common approach involves the Michael addition of a chiral nucleophile to a prochiral acceptor. For example, the addition of chiral tricyclic iminolactones to nitroalkenes has been shown to proceed with excellent diastereoselectivity (up to >99:1 dr), affording precursors to β-substituted-α,γ-diaminobutyric acids. nih.gov Similarly, Lewis acid-catalyzed three-component condensation reactions can yield α-hydroxy-β-amino acid derivatives with high diastereoselection. nih.gov These methods are powerful because the relative stereochemistry between the new and existing chiral centers can often be predicted and controlled by the choice of reagents and reaction conditions. researchgate.net

Regioselective Functionalization and Protecting Group Incorporation

Once the desired stereochemistry is established, the two amino groups must be selectively protected. For use in solid-phase peptide synthesis (SPPS), an orthogonal protection scheme is essential, allowing for the stepwise removal of one protecting group while the other remains intact. nih.govorganic-chemistry.org The combination of Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) is ideal for this purpose. chemimpex.comchemimpex.com

The Fmoc group is a standard protecting group for the α-amino function of amino acids in modern peptide synthesis. It is introduced by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the selective removal of acid-labile groups like Boc.

The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. This orthogonality to the Boc group is the cornerstone of the widely used Fmoc/tBu strategy in SPPS. iris-biotech.de The strong UV absorbance of the fluorenyl group also facilitates the real-time monitoring of coupling and deprotection steps in automated peptide synthesizers.

The Boc group is a widely used protecting group for amines, valued for its stability under a broad range of conditions, including those used for Fmoc group removal. organic-chemistry.org It is typically installed by treating the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which does not affect the base-labile Fmoc group. organic-chemistry.org This differential stability allows for the selective deprotection of the β-amino group (protected as Boc) while the α-amino group (protected as Fmoc) remains intact, or vice versa. This orthogonal protection strategy is crucial for synthesizing peptides with modified side chains or for creating branched peptide structures. nih.govorganic-chemistry.org

Table 2: Orthogonal Protecting Groups for Diaminobutyric Acid

| Protecting Group | Chemical Name | Introduction Reagent | Cleavage Condition | Protected Group |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., Piperidine) | α-Amino Group |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) nih.gov | β-Amino Group |

Orthogonal Deprotection Regimes in Subsequent Synthetic Steps

The concept of orthogonal protection is fundamental in the multistep synthesis of complex molecules like peptides and their derivatives. nih.gov It allows for the selective removal of one protecting group in the presence of others, enabling regioselective modification of a multifunctional compound. researchgate.net In the case of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, the two amine functions are shielded by the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups, a classic orthogonal pair in peptide chemistry. total-synthesis.comamericanpeptidesociety.org

The Fmoc group is characteristically base-labile and is typically removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgspringernature.com This deprotection proceeds via a β-elimination mechanism. springernature.com Conversely, the Boc group is stable to basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.org This difference in chemical stability allows for the selective deprotection of either the C-2 or C-3 amino group, paving the way for further synthetic elaborations at a specific position.

The table below summarizes the conventional and some novel conditions for the selective deprotection of Fmoc and Boc groups, which are critical for the subsequent synthetic steps involving (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid and its derivatives.

| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality to Other Group | Reference |

|---|---|---|---|---|

| Fmoc | Piperidine in DMF | 20% (v/v) piperidine in DMF, room temperature, 5-20 minutes | Boc group is stable | peptide.com |

| Fmoc | DBU/Piperidine in DMF | 2% DBU / 2% Piperidine in DMF | Boc group is stable | peptide.com |

| Fmoc | Hydrogenolysis | H2, Pd/C, in the presence of a mild acid | Boc group is tolerant | nih.govescholarship.org |

| Boc | Trifluoroacetic Acid (TFA) | 50% (v/v) TFA in Dichloromethane (B109758) (DCM) | Fmoc group is stable | peptide.com |

| Boc | FeCl3 | Catalytic FeCl3 in a suitable solvent | Fmoc group is stable | researchgate.net |

Recent research has also explored alternative deprotection strategies to expand the versatility of these protecting groups. For instance, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported. nih.govescholarship.org This method is particularly valuable for the synthesis of sensitive peptides and is compatible with the presence of Boc groups, further highlighting the flexibility of this orthogonal pair. nih.govescholarship.org

Green Chemistry Principles and Sustainable Synthetic Routes for Analogues

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.govresearchoutreach.org In the context of synthesizing analogues of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, this translates to the use of safer solvents, minimizing waste, and improving energy efficiency. advancedchemtech.com

A significant focus in greening peptide synthesis has been the replacement of hazardous solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). tandfonline.comacs.org These are often used in large quantities for coupling, deprotection, and washing steps. acs.org Research has identified several greener alternatives that can be employed in the synthesis of complex amino acid derivatives.

The following table presents a selection of green solvents that are being explored as replacements for traditional, more hazardous solvents in peptide synthesis.

| Green Solvent | Abbreviation | Key Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources, less toxic than DMF and NMP. | acs.orgbiotage.com |

| Cyclopentyl methyl ether | CPME | Lower toxicity profile compared to DMF and NMP. | biotage.com |

| Dimethyl Carbonate | DMC | Biodegradable and has low toxicity. | researchoutreach.org |

| Ethyl Acetate | EtOAc | Relatively benign and can be derived from biomass. | acs.org |

| γ-Valerolactone | GVL | Derived from biomass, biodegradable, and has a high boiling point. | tandfonline.com |

| N-Butylpyrrolidinone | NBP | A potential alternative to DMF. | tandfonline.com |

Beyond solvent replacement, other green chemistry metrics are being considered, such as the Process Mass Intensity (PMI) and the complete Environmental Factor (cEF), which provide a quantitative measure of the waste generated per unit of product. nih.govrsc.org The application of a circular economy model to peptide synthesis is also being explored, focusing on the recycling and reuse of materials to create a more sustainable process. researchgate.net Furthermore, the development of chemo-enzymatic peptide synthesis (CEPS) offers a more sustainable method for manufacturing therapeutic peptides. tandfonline.com

Scale-Up Considerations and Process Optimization for Academic Research

Scaling up the synthesis of a complex molecule like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid from milligram to gram quantities in an academic research setting presents a unique set of challenges. While the fundamental chemistry remains the same, factors such as reaction kinetics, heat and mass transfer, and purification efficiency become more critical. gappeptides.com

Process optimization is key to a successful scale-up. This involves a systematic evaluation of reaction parameters to maximize yield and purity while minimizing reaction times and waste. creative-peptides.comnih.gov For solid-phase peptide synthesis (SPPS), which is a common method for preparing such derivatives, several factors can be optimized. creative-peptides.com

The following table outlines key parameters and strategies for the optimization and scale-up of peptide synthesis in an academic research context.

| Parameter | Optimization Strategy | Impact on Scale-Up | Reference |

|---|---|---|---|

| Resin Choice | Select a resin with appropriate loading capacity and swelling properties for the target scale. | Affects the overall yield and ease of handling. | creative-peptides.com |

| Coupling Reagents | Use efficient and low-racemization coupling reagents. | Ensures high coupling efficiency and stereochemical integrity. | creative-peptides.com |

| Reaction Time | Monitor reaction completion to avoid unnecessarily long reaction times, which can lead to side reactions. | Improves throughput and minimizes degradation. | youtube.com |

| Washing Steps | Optimize the volume and number of washes to ensure complete removal of excess reagents and byproducts without excessive solvent use. | Crucial for purity and sustainability. | youtube.com |

| Purification | Develop a robust purification strategy, typically involving HPLC, early in the process. Solid-phase extraction (SPE) can be a rapid and inexpensive alternative for purification. | The bottleneck of many academic scale-up efforts; an efficient method is critical. | creative-peptides.comresearchgate.net |

| Manual vs. Automated Synthesis | For high-throughput synthesis of multiple derivatives, rapid manual methods can be more efficient than automated synthesizers. | Allows for parallel synthesis and rapid iteration of novel designs. | nih.gov |

In an academic setting, the goal of a scale-up is often to produce sufficient material for further biological or chemical studies. Therefore, a balance must be struck between achieving high purity and yield, and the practical constraints of time, cost, and available equipment. youtube.com Careful planning and optimization at a smaller scale can significantly de-risk the scale-up process and ensure a successful outcome. youtube.com

Advanced Derivatization and Chemical Modifications of 2r,3r Fmoc Amino 3 Boc Amino Butyric Acid

Side-Chain Functionalization for Enhanced Molecular Complexity

The β-amino group, protected by the Boc moiety, is the primary site for side-chain functionalization. Selective removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA), exposes a primary amine that can be modified without affecting the Fmoc-protected α-amine. This allows for the introduction of a wide array of functional groups to enhance molecular complexity and impart novel functions.

Bio-orthogonal chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes. Introducing bio-orthogonal tags onto the (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid scaffold transforms it into a powerful tool for chemical biology. These tags serve as chemical handles for the subsequent attachment of reporter molecules like fluorophores, affinity labels, or drug payloads.

The process typically involves two steps:

Selective Deprotection: The Boc group on the β-amino side chain is removed using acidic conditions (e.g., TFA in dichloromethane), which leaves the Fmoc group intact.

Coupling: The newly freed β-amino group is then acylated with a bio-orthogonal moiety. Commonly used tags include those bearing azide (B81097) or alkyne functional groups, which can participate in highly specific "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). bachem.comlumiprobe.comthermofisher.comsigmaaldrich.com

This strategy allows the modified amino acid to be incorporated into a peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS). The resulting peptide can then be selectively labeled at the desired position by reaction with a complementary probe.

Table 1: Common Bio-orthogonal Tags for Side-Chain Functionalization

| Bio-orthogonal Tag | Reactive Group | Complementary Reaction Partner | Reaction Type |

|---|---|---|---|

| Azide | -N₃ | Terminal or Strained Alkyne | CuAAC or SPAAC |

| Terminal Alkyne | -C≡CH | Azide | CuAAC |

| Strained Alkyne | e.g., DIBO, BCN | Azide | SPAAC |

Data sourced from references bachem.comthermofisher.comnih.gov.

The conformation of peptides and peptidomimetics is crucial for their biological activity. Modifications to the side chain of constituent amino acids can exert significant control over the local and global structure of a molecule. nih.gov By derivatizing the β-amino group of the diaminobutyric acid scaffold, it is possible to introduce functionalities that sterically or electronically influence the peptide backbone.

After selective Boc deprotection, the β-amino group can be functionalized with various substituents:

Bulky Groups: Introduction of bulky alkyl or aryl groups can create steric hindrance, restricting the rotation around the Cα-Cβ bond. This can favor specific dihedral angles and help stabilize secondary structures like helices or turns in a peptide sequence. acs.orgaps.org

Hydrogen-Bonding Moieties: Acylating the β-amine with groups containing hydrogen bond donors or acceptors can promote the formation of intramolecular hydrogen bonds. These interactions can lock the side chain into a specific orientation relative to the backbone, thereby pre-organizing the peptide into a desired conformation. acs.org

These modifications are instrumental in designing peptidomimetics with enhanced stability and receptor-binding affinity, as the conformational constraint reduces the entropic penalty upon binding. The choice of the modifying group allows fine-tuning of the conformational preferences of the resulting molecule. nih.govacs.org

Synthesis of Conformationally Constrained Analogues

Beyond simple side-chain modification, the bifunctional nature of (2R,3R)-diaminobutyric acid derivatives allows for their use in the synthesis of more complex, conformationally constrained analogues, such as cyclic peptidomimetics. researchgate.netlifechemicals.com These rigid structures are of great interest in drug discovery as they can mimic the bioactive conformation of peptide ligands with improved metabolic stability and selectivity. magtech.com.cnwjarr.com

A common strategy involves intramolecular cyclization. For instance, after incorporation into a peptide chain, the β-amino group can be deprotected and induced to form a lactam bridge with a C-terminal carboxyl group or a side chain of another amino acid like aspartic or glutamic acid.

Alternatively, the diaminobutyric acid unit itself can serve as the core for a novel cyclic scaffold. A plausible synthetic route could involve:

Selective deprotection of both the N-terminal Fmoc group (using a base like piperidine) and the C-terminal ester of a diaminobutyric acid derivative.

Intramolecular amide bond formation between the α-amino group and the carboxylic acid, resulting in a cyclic lactam structure.

The β-amino group (still protected or subsequently deprotected) remains available for further functionalization or as a key pharmacophoric feature.

Such strategies lead to the creation of novel scaffolds that restrict the conformational freedom of the original amino acid, providing a rigid template for presenting key functional groups in a precise spatial arrangement. researchgate.netresearchgate.net

Preparation of Isotopic Labelled (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and performing quantitative analysis by mass spectrometry or NMR spectroscopy. nih.gov The synthesis of isotopically labeled (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid allows for detailed mechanistic and structural studies of the peptides and molecules into which it is incorporated.

The preparation of labeled compounds typically involves introducing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) during the chemical synthesis of the amino acid core. isotope.commdpi.com This is achieved by using commercially available, isotopically enriched starting materials. For a diaminobutyric acid derivative, labeling can be targeted to specific positions:

Backbone Labeling (¹³C, ¹⁵N): Using labeled precursors in the synthesis of the four-carbon backbone can place ¹³C atoms at specific positions (C1, C2, C3, C4). Similarly, using a labeled nitrogen source (e.g., ¹⁵N-ammonia or a labeled azide) can introduce ¹⁵N into the α- or β-amino groups.

Side-Chain Labeling (²H, ¹³C): Deuterium (²H) or ¹³C can be incorporated into the methyl group or other parts of the side chain through appropriately labeled synthetic precursors. rsc.orgnih.gov

Once synthesized, these labeled building blocks can be used in SPPS. The resulting labeled peptides are valuable for a range of applications, as detailed in the table below.

Table 2: Applications of Isotopic Labeling Strategies

| Isotope | Position of Label | Research Application | Analytical Technique |

|---|---|---|---|

| ¹³C, ¹⁵N | Peptide Backbone | Conformational analysis, protein folding studies | NMR Spectroscopy |

| ¹³C, ¹⁵N | Peptide Backbone | Quantitative proteomics, metabolic flux analysis | Mass Spectrometry |

| ²H (Deuterium) | Cα or Side Chain | Probing reaction mechanisms (kinetic isotope effect) | Various kinetic assays |

Data sourced from references isotope.comresearchgate.netmdpi.comchempep.com.

Applications As a Chiral Building Block in Complex Molecular Architectures

Integration into Peptide and Peptidomimetic Constructs

Utility in Solid-Phase Peptide Synthesis (SPPS) Protocols

(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is exceptionally well-suited for modern Solid-Phase Peptide Synthesis (SPPS) protocols, which rely heavily on the Fmoc strategy. researchgate.net In a typical SPPS cycle, the building block can be coupled to a resin-bound peptide chain via its free carboxyl group using standard coupling reagents. Following the coupling, the Fmoc group is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the α-amino group for the next coupling cycle.

The Boc-protected β-amino group remains unaffected during these steps. This allows for the introduction of the diaminobutyric acid moiety at any desired position within the peptide sequence. Once the main peptide backbone is assembled, the resin-bound peptide can be treated with an acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the Boc group from the diaminobutyric acid residue, along with other acid-labile side-chain protecting groups. This exposes the β-amino group for further modification if required.

Table 1: Illustrative SPPS Protocol for Incorporating (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Resin Swelling | Swell the solid support resin in a suitable solvent. | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Prepare the resin for synthesis by expanding the polymer matrix. |

| 2. Fmoc Deprotection | Remove the Fmoc group from the N-terminal amino acid on the resin. | 20% Piperidine in DMF | Expose the primary amine for the next coupling reaction. |

| 3. Coupling | Couple (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid to the deprotected amine. | Building block, HCTU, DIPEA in DMF | Form a new peptide bond, incorporating the diaminobutyric acid moiety. |

| 4. Capping (Optional) | Acetylate any unreacted amino groups. | Acetic anhydride, DIPEA in DMF | Prevent the formation of deletion sequences. |

| 5. Final Cleavage and Deprotection | Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups. | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Release the final peptide and deprotect the β-amino group. |

Incorporation into Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex fragments. The orthogonal nature of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is equally advantageous in this context. mdpi.com In solution-phase synthesis, the building block can be coupled to a C-terminally protected amino acid or peptide fragment. Following the coupling and purification, either the Fmoc or the Boc group can be selectively removed to allow for chain extension at the desired position. This step-wise approach, while more labor-intensive in terms of purification, offers greater control and is amenable to the synthesis of larger quantities of modified peptides.

Design of Oligomers with Defined Secondary Structures (e.g., β-Peptides)

The incorporation of β-amino acids, such as the diaminobutyric acid derivative, into peptide chains gives rise to β-peptides or mixed α/β-peptides. These oligomers are of significant interest because they can adopt stable, well-defined secondary structures, such as helices and sheets, that are distinct from those of natural α-peptides. researchgate.net The stereochemistry of the building block, in this case (2R,3R), plays a critical role in directing the folding of the peptide backbone into specific conformations. By strategically placing (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid within a sequence, researchers can design β-peptides with predictable and stable three-dimensional structures, which is a key aspect in the development of novel bioactive molecules and materials.

Contribution to the Synthesis of Macrocyclic Compounds

Macrocyclization is a widely used strategy in drug discovery to improve the conformational rigidity, binding affinity, and metabolic stability of peptides. (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid serves as an excellent building block for the synthesis of macrocyclic peptides. mdpi.com After its incorporation into a linear peptide chain via SPPS, the orthogonal protecting groups can be selectively removed to facilitate cyclization.

For instance, after the assembly of the linear peptide, the N-terminal Fmoc group can be removed, and the C-terminal can be cleaved from the resin while keeping the side chains protected. The exposed N-terminal amine can then be cyclized with the C-terminal carboxyl group. Alternatively, the Boc group on the β-amino group of the diaminobutyric acid residue can be removed, and this newly exposed amine can be used as a handle for cyclization with either the C-terminus or a side chain of another amino acid, leading to the formation of a side-chain-to-backbone cyclic peptide. This versatility allows for the creation of a wide range of macrocyclic structures with varying ring sizes and conformations.

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for high-throughput screening in drug discovery. researchgate.net The defined stereochemistry and orthogonal protection of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid make it an ideal monomer for the generation of peptide and peptidomimetic libraries. researchgate.net

Using split-and-pool synthesis techniques on a solid support, this building block can be incorporated into peptide sequences. At the diaminobutyric acid position, the β-amino group can be deprotected and reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to create a point of diversity in the library. This allows for the generation of libraries where not only the peptide sequence is varied, but also the nature of the side chain at a specific, non-natural position, greatly expanding the chemical space explored.

Table 2: Illustrative Scheme for Library Generation

| Library Type | Strategy | Point of Diversity | Potential Library Size |

| Linear Peptidomimetic Library | Split-and-pool SPPS incorporating the building block. | Variation of amino acid sequence and diversification at the β-amino position of the diaminobutyric acid residue. | 10^3 - 10^6 compounds |

| Macrocyclic Peptide Library | On-resin or solution-phase cyclization following linear synthesis. | Variation in ring size, cyclization point, and peptide sequence. | 10^2 - 10^4 compounds |

Development of Novel Bioconjugates for Targeted Research Applications

Bioconjugation, the linking of two biomolecules, is a key technology for creating targeted therapeutics, diagnostic agents, and research tools. nih.gov The (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid building block can be used to introduce a unique chemical handle into a peptide for subsequent conjugation. chemimpex.com

After the peptide has been synthesized, the β-amino group of the diaminobutyric acid residue can be selectively deprotected and modified with a linker or a payload molecule. This payload could be a fluorescent dye for imaging, a cytotoxic drug for targeted cancer therapy, or a polyethylene (B3416737) glycol (PEG) chain to improve the pharmacokinetic properties of the peptide. The ability to introduce this conjugation site at a specific, non-natural position within the peptide ensures that the biological activity of the native peptide sequence is minimally affected. This targeted approach is crucial for the development of sophisticated and effective bioconjugates for a wide range of research and therapeutic applications. nih.gov

Stereochemical Integrity and Its Impact on Molecular Recognition and Design

Methods for Absolute and Relative Stereochemical Assignment of (2R,3R) Configuration

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules is paramount for understanding their function and ensuring the synthesis of stereochemically pure compounds. For derivatives of 3,4-diaminobutyric acid, a combination of spectroscopic and crystallographic techniques is employed to assign the (2R,3R) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of adjacent chiral centers. By analyzing coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) correlations, the spatial relationships between protons can be elucidated. For (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, the coupling constant between the protons on C2 and C3 (³JH2-H3) provides critical information. A larger coupling constant is typically observed for an anti-periplanar arrangement of these protons, which is consistent with the (2R,3R) or (2S,3S) diastereomers, while a smaller coupling constant suggests a syn-periplanar relationship, indicative of the (2R,3S) or (2S,3R) diastereomers.

To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the amino acid derivative to form diastereomeric esters or amides. The distinct chemical shifts observed in the ¹H or ¹⁹F NMR spectra of these diastereomers allow for the assignment of the absolute configuration at the chiral centers.

| NMR Method | Parameter Measured | Information Obtained | Typical Application for (2R,3R) Configuration |

| ¹H-¹H COSY/TOCSY | Scalar coupling constants (³JH2-H3) | Relative stereochemistry (syn/anti) | Distinguishing between (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) diastereomers. |

| ¹H-¹H NOESY/ROESY | Nuclear Overhauser Effect | Through-space proximity of protons | Confirming spatial relationships between substituents on C2 and C3. |

| Chiral Derivatizing Agents (e.g., Mosher's acid) | Chemical shift differences (Δδ) in diastereomeric derivatives | Absolute configuration | Unambiguous assignment of the R or S configuration at each stereocenter. |

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule. By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavy atoms is dependent on the chirality of the crystal. This technique provides an unambiguous assignment of the (2R,3R) configuration.

Conformational Analysis of Molecules Incorporating (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy to control their secondary structure. The (2R,3R) stereochemistry of the diaminobutyric acid derivative imposes significant constraints on the peptide backbone, influencing the accessible torsional angles (phi, ψ) and promoting the adoption of specific secondary structures.

Computational modeling and experimental techniques like circular dichroism (CD) and NMR spectroscopy are used to study the conformational preferences of peptides containing this residue. The (2R,3R) configuration, with its anti-relationship between the amino groups, can act as a potent inducer of β-turn and β-sheet structures. The side-chain protecting groups (Fmoc and Boc) also play a role in defining the conformational landscape due to their steric bulk.

| Analytical Technique | Information Gained | Relevance to (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid |

| Circular Dichroism (CD) Spectroscopy | Global secondary structure content (α-helix, β-sheet, random coil) | To assess the overall impact of the (2R,3R) residue on the peptide's secondary structure. |

| 2D NMR Spectroscopy (NOESY, ROESY) | Inter-proton distances and torsional angles | To determine the local conformation around the (2R,3R) residue and its influence on neighboring amino acids. |

| Molecular Dynamics (MD) Simulations | Dynamic conformational landscape | To explore the accessible conformations and the stability of different secondary structures in solution. |

| X-ray Crystallography | High-resolution solid-state structure | To visualize the precise bond angles, lengths, and torsional angles adopted by the peptide in the crystalline state. |

Research on related constrained dipeptides has shown that the stereochemistry of the building blocks is crucial in defining the resulting conformation. The rigid nature of the (2R,3R) scaffold can pre-organize the peptide backbone, reducing the entropic penalty associated with folding into a defined structure.

Influence of (2R,3R) Stereochemistry on Peptide Folding and Supramolecular Assembly

The defined stereochemistry of the (2R,3R)-diaminobutyric acid moiety has a profound impact on both the intramolecular folding of a single peptide chain and the intermolecular assembly into larger supramolecular structures.

Peptide Folding: The conformational constraints imposed by the (2R,3R) residue can direct the folding pathway of a peptide, favoring the formation of specific secondary and tertiary structures. By stabilizing β-turn or β-sheet conformations, this residue can act as a nucleation site for folding, leading to more stable and well-defined peptide architectures. The chirality of the residue is critical; a change to a different stereoisomer, such as (2R,3S), would lead to a completely different set of conformational preferences and, consequently, a different folded structure.

Supramolecular Assembly: At the intermolecular level, the stereochemistry of the constituent peptides dictates the nature of the resulting supramolecular assembly. Peptides incorporating the (2R,3R) residue can self-assemble into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. The specific arrangement of the side chains and backbone hydrogen-bonding groups, which is a direct consequence of the (2R,3R) stereochemistry, controls the packing of the molecules and the morphology of the resulting assembly. The chirality of the building blocks can be translated up to the macroscopic level, resulting in helical assemblies with a defined handedness.

| Structural Level | Influence of (2R,3R) Stereochemistry | Observed Outcomes |

| Secondary Structure | Induces β-turns and β-sheets due to backbone constraints. | Increased stability of folded conformations. |

| Tertiary Structure | Acts as a nucleation site for folding, directing the overall peptide architecture. | Formation of well-defined globular or folded structures. |

| Supramolecular Assembly | Controls intermolecular packing and hydrogen-bonding networks. | Formation of ordered nanostructures (nanofibers, hydrogels) with specific morphologies. |

| Chirality Transfer | Translates molecular chirality to the macroscopic level. | Helical assemblies with a defined handedness. |

Analytical Methodologies for Synthesized Materials and Derivatives in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the covalent structure of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to verify that the desired molecular framework has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy is used to identify the chemical environment of protons. For (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, the spectrum would display characteristic signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and the butyric acid backbone. The integration of these signals confirms the relative number of protons in each part of the molecule, while the coupling patterns help to establish the connectivity between adjacent atoms.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. researchgate.net Distinct signals would be expected for the carbonyl carbons of the carboxylic acid, the Boc group, and the Fmoc group, as well as for the aliphatic carbons of the butyric acid backbone and the aromatic carbons of the fluorenyl group. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. mdpi.com For (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, the expected molecular weight is 440.5 g/mol , corresponding to its molecular formula C₂₄H₂₈N₂O₆. chemimpex.comamericanelements.com

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Signals for aromatic Fmoc protons, aliphatic butyric acid protons, and tert-butyl Boc protons. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for carbonyl, aromatic, and aliphatic carbons corresponding to the distinct functional groups. researchgate.net |

| Mass Spectrometry (HR-ESI-MS) | Molecular Ion Peak [M+H]⁺ | Approximately 441.1969 m/z, confirming the molecular formula C₂₄H₂₈N₂O₆. |

Chromatographic Methods for Purity Assessment and Diastereomeric Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or undesired stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of non-volatile compounds. For protected amino acids, reversed-phase HPLC is commonly used. The purity of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid and its enantiomer is frequently reported to be ≥98% or higher, as determined by HPLC analysis. chemimpex.comchemimpex.com

Chiral HPLC is a critical technique for confirming the enantiomeric and diastereomeric purity of the target compound. The control of chiral purity is vital in the synthesis of peptides to avoid the formation of diastereomeric impurities that could have different pharmacological and toxicological effects. rsc.org The separation of enantiomers of N-protected amino acids is often achieved using chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin (B1679390) A) or carbohydrate derivatives. rsc.org These phases allow for the differential interaction with the enantiomers, leading to their separation. For (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, chiral HPLC is the definitive method to ensure that the desired diastereomer has been synthesized with high purity (often ≥99.9%) and is free from other stereoisomers. chemimpex.com

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., macrocyclic glycopeptide-based, carbohydrate-based). rsc.org |

| Mobile Phase | Polar organic or reversed-phase modes (e.g., mixtures of hexane/ethanol or acetonitrile/water with additives like TFA or acetic acid). rsc.org |

| Detection | UV Absorbance (typically at 254 nm or 265 nm for the Fmoc group). |

| Purity Achieved | ≥99% enantiomeric/diastereomeric excess. chemimpex.com |

Advanced Crystallographic Techniques for Solid-State Structural Analysis

While spectroscopic methods confirm the chemical structure and connectivity, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining the absolute configuration of chiral centers.

For a molecule like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, it would confirm the relative and absolute stereochemistry at the C2 and C3 positions of the butyric acid backbone as (2R,3R). The analysis of a closely related compound, an Fmoc-protected β-amino butyric acid, demonstrates the utility of this technique. nih.govnih.gov The crystallographic data generated includes the unit cell dimensions (a, b, c), the crystal system, and the space group, which collectively define the packing of the molecules in the crystal lattice. nih.gov

| Parameter | Example Data Point |

|---|---|

| Chemical Formula | C₂₄H₂₈N₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | e.g., a = 4.8 Å, b = 12.5 Å, c = 27.3 Å |

| Resolution | Definitive 3D structure, absolute configuration (R,R). |

Future Research Directions and Emerging Paradigms

Innovations in Protecting Group Chemistry and Deprotection Strategies

The strategic placement of orthogonal Fmoc and Boc protecting groups is a cornerstone of this molecule's utility, allowing for selective deprotection and sequential modification. researchgate.netamericanpeptidesociety.org Future research in this area is focused on refining the introduction and removal of these essential groups to enhance efficiency, yield, and sustainability.

The protection of amino acid functionalities is a critical strategy in peptide chemistry to prevent unwanted polymerization and side reactions. springernature.comnih.gov While Fmoc and Boc are well-established, innovations continue to emerge. For instance, new acylating reagents for introducing the Fmoc group, such as Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) and Fmoc-2-MBT (S-(9-Fluorenylmethyl)-2-mercaptobenzothiazole), have been developed to minimize the formation of problematic dipeptide and tripeptide impurities that can occur when using the traditional Fmoc-Cl (9-fluorenylmethyl chloroformate). ub.edutotal-synthesis.com These newer reagents offer modulated reactivity, enhancing the differentiation between the strong nucleophilicity of the α-amine and the weaker nucleophilicity of the carboxylate, thereby reducing side-product formation. ub.edu

Deprotection strategies are also evolving. The standard method for Fmoc removal involves a dilute solution of a secondary amine like piperidine (B6355638) in an organic solvent. americanpeptidesociety.orgcreative-peptides.com However, research is exploring even milder and more efficient conditions to accommodate increasingly complex and sensitive molecules. One-pot deprotection/reprotection protocols, sometimes utilizing ionic liquids, are being developed to streamline synthetic workflows and reduce purification steps. rsc.org For the Boc group, which is typically removed with strong acids like trifluoroacetic acid (TFA), efforts are directed toward finding conditions that are less harsh to prevent degradation of sensitive peptide sequences. americanpeptidesociety.orgcreative-peptides.com The development of "safety-catch" protecting groups, which are stable to standard conditions but can be activated for removal by a specific chemical transformation, represents another promising direction compatible with both Boc and Fmoc strategies. rsc.org

| Protecting Group | Common Reagent for Introduction | Typical Deprotection Conditions | Key Advantages/Innovations |

|---|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, Fmoc-2-MBT | Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.orgcreative-peptides.com | Mild, base-mediated removal; orthogonal to Boc; newer reagents reduce side-product formation. ub.edunih.gov |

| Boc (tert-Butoxycarbonyl) | Boc-anhydride (Boc₂O), Boc-DMT | Acid-labile (e.g., Trifluoroacetic acid - TFA) americanpeptidesociety.org | Stable to base; orthogonal to Fmoc; suitable for preventing racemization. creative-peptides.commasterorganicchemistry.com |

| Z (Benzyloxycarbonyl) | Benzyl chloroformate (Z-Cl) | Catalytic hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com | Stable, crystalline derivatives; resistant to racemization. creative-peptides.com |

| Alloc (Allyloxycarbonyl) | Allyl chloroformate | Palladium(0) catalyst organic-chemistry.org | Orthogonal to both acid- and base-labile groups. researchgate.net |

Chemoenzymatic Synthesis Approaches for Stereocontrol

Achieving the precise (2R,3R) stereochemistry of the target molecule is a significant synthetic challenge. Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the versatility of chemical reactions, offers a powerful solution for establishing stereocontrol. mdpi.comresearchgate.net This approach is particularly valuable for producing single-isomer chiral compounds, which is crucial for pharmaceuticals where different stereoisomers can have vastly different biological activities. nih.gov

Enzymatic resolution is a key technique in this field, where enzymes selectively catalyze reactions on one stereoisomer within a racemic mixture. orgoreview.com Lipases are among the most widely used enzymes for this purpose due to their stability in organic solvents and their ability to perform enantioselective hydrolysis or esterification of racemic intermediates without requiring cofactors. nih.govnih.govchemrxiv.org For example, a racemic mixture of a precursor alcohol could be treated with a lipase (B570770) and an acyl donor; the enzyme would selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol enantiomer to be separated. researchgate.netnih.gov Similarly, acylases can be used for the asymmetric hydrolysis of N-acylated DL-amino acids, where the enzyme specifically hydrolyzes the N-acyl-L-amino acid, leaving the N-acyl-D-amino acid untouched. tandfonline.com

More advanced methods like dynamic kinetic resolution (DKR) further enhance efficiency. In DKR, the less reactive enantiomer is continuously racemized in situ while the other is selectively transformed by the enzyme. This allows for a theoretical yield of 100% for the desired single enantiomer, a significant improvement over the 50% maximum yield of a standard kinetic resolution. nih.gov These chemoenzymatic strategies provide a green and sustainable alternative to conventional chemical methods for producing optically pure building blocks like (2R,3R)-diaminobutyric acid derivatives. chemrxiv.org

| Enzyme Class | Typical Reaction | Application in Stereocontrol | Example |

|---|---|---|---|

| Lipases | Esterification, Transesterification, Hydrolysis chemrxiv.org | Kinetic resolution of racemic alcohols and esters. nih.gov | Selective acylation of one enantiomer of a racemic alcohol, allowing separation from the unreacted enantiomer. researchgate.netnih.gov |

| Proteases | Ester Hydrolysis, Amide Bond Formation | Resolution of amino acid esters. nih.gov | α-Chymotrypsin selectively hydrolyzes the L-enantiomer of an amino acid ester. |

| Acylases | Hydrolysis of N-acyl groups | Resolution of racemic N-acyl amino acids. tandfonline.com | Mold acylase asymmetrically hydrolyzes the L-isomer of N-acetylated DL-amino acids. tandfonline.com |

| Amidases | Amide Hydrolysis | Dynamic kinetic resolution of amino acid amides. nih.gov | Stereoselective hydrolysis of an L- or D-amino acid amide in the presence of a racemase to convert the unwanted isomer. nih.gov |

Computational Design of Advanced Molecules Incorporating (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and characterization of novel bioactive molecules. mdpi.com For a unique building block like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid, computational methods can predict how its incorporation will affect the structure, dynamics, and function of larger molecules, thereby guiding synthetic efforts.

Molecular dynamics (MD) simulations, for instance, can provide an atomistic-level view of how peptides or other polymers containing this building block behave over time. mdpi.commdpi.com These simulations can reveal preferred conformations, folding patterns, and interactions with biological targets like proteins or nucleic acids. mdpi.com By understanding these dynamics, researchers can design molecules with enhanced stability, improved binding affinity, or specific structural features. For example, MD simulations can help predict how the stereochemistry and bulk of the protected diaminobutyric acid residue influences the formation of secondary structures like alpha-helices or beta-sheets in a peptide. mdpi.com

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations offer a more detailed approach for studying chemical reactions or specific interactions. nih.gov In a QM/MM simulation, the chemically active region of a system (e.g., the catalytic site of an enzyme with a bound inhibitor derived from the compound) is treated with high-accuracy quantum mechanics, while the rest of the system is modeled using more computationally efficient molecular mechanics. nih.gov This allows for the precise calculation of interaction energies and the modeling of reaction pathways, which can be crucial for designing potent enzyme inhibitors or catalysts. nih.gov These computational tools enable an in silico design process, reducing the trial-and-error nature of traditional chemical synthesis and allowing for the rational design of advanced molecules with tailored properties.

| Computational Method | Primary Function | Application for (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric Acid Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Screening potential biological targets for molecules incorporating the diaminobutyric acid scaffold. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movement of atoms and molecules over time. mdpi.com | Analyzing the conformational stability and dynamics of peptides or polymers containing the compound. mdpi.com |

| Homology Modeling | Predicts the 3D structure of a protein based on known structures of related proteins. | Building models of target proteins for which no experimental structure exists, to be used in docking or MD studies. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines QM for a small, active region with MM for the larger system. nih.gov | Studying reaction mechanisms or calculating precise interaction energies between the compound and a biological target. |

Expanding the Scope of Non-Peptidic Applications in Organic Synthesis

While protected amino acids are foundational to peptide synthesis, their utility extends far beyond this field. Chiral building blocks like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid are valuable intermediates for the synthesis of a wide range of complex organic molecules, particularly nitrogen-containing heterocycles. taylorfrancis.comnih.gov These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science. rdd.edu.iq

The diaminobutyric acid derivative, with its multiple protected functional groups, serves as a versatile scaffold. google.com The carboxylic acid can be converted into an acid chloride or hydrazide, while the two orthogonally protected amines can be selectively deprotected to participate in cyclization or conjugation reactions. rdd.edu.iq This allows for the construction of diverse heterocyclic systems such as pyrazoles, pyridazines, thiazepines, and quinazolinones. rdd.edu.iqnih.gov For example, amino acids can be used as starting materials to build fused heterocyclic systems by reacting them with reagents that form new rings. nih.gov

The incorporation of amino acid fragments into these non-peptidic structures can enhance their pharmacological properties, such as bioavailability and target specificity. nih.gov Furthermore, the defined stereochemistry of the starting material allows for the synthesis of enantiomerically pure heterocyclic compounds, which is often a critical requirement for biologically active molecules. As the demand for novel molecular architectures grows, the application of non-canonical, protected amino acids like (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid as chiral synthons in broader organic synthesis represents a significant and expanding area of research. mdpi.com

| Heterocyclic System | General Synthetic Approach from Amino Acids | Potential Significance |

|---|---|---|

| Pyrrole Derivatives | Microwave-assisted tandem hydroamination and oxidative cyclization of amino acids with alkynes. researchgate.net | Core structures in many biologically active compounds. |

| Quinazolinones | Condensation of amino acid derivatives with anthranilates followed by cyclization with hydrazine. nih.gov | Exhibit a wide range of biological activities including analgesic, antimicrobial, and anticonvulsant. nih.gov |

| Hydantoins/Thiohydantoins | Direct cyclization of amino acids with isocyanates or isothiocyanates. taylorfrancis.com | Important scaffolds in medicinal chemistry. |

| Diketopiperazines | Cyclic dipeptides formed by the dimerization of amino acid esters. taylorfrancis.com | Privileged structures in drug discovery with diverse biological activities. |

Q & A

Q. What are the standard synthetic routes for preparing (2R,3R)-(Fmoc-amino)-3-(Boc-amino)butyric acid, and which chiral precursors are typically employed?

- Answer : Synthesis often begins with chiral β-amino acid derivatives. A common route involves: (i) Protecting the primary amine with Boc using Boc-anhydride in dichloromethane (DCM). (ii) Introducing Fmoc via Fmoc-Cl or Fmoc-OSu in dimethylformamide (DMF) under basic conditions. (iii) Purification via reversed-phase HPLC or crystallization to ensure >98% purity. Chiral starting materials like (2R,3R)-2,3-diaminobutyric acid are critical to maintain stereochemistry. Catalytic asymmetric hydrogenation or enzymatic resolution may be used to achieve enantiomeric excess .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of (2R,3R)-(Fmoc-amino)-3-(Boc-amino)butyric acid during synthesis?

- Answer : Key methods include:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.

- NMR Spectroscopy : H and C NMR verify diastereotopic proton splitting patterns (e.g., J-coupling constants for C2/C3).

- Optical Rotation : Compares observed [α] values with literature data.

- Mass Spectrometry (HRMS) : Confirms molecular ion integrity and absence of racemization by-products .

Advanced Research Questions

Q. How can researchers optimize the orthogonal deprotection of Fmoc and Boc groups in (2R,3R)-(Fmoc-amino)-3-(Boc-amino)butyric acid under varying reaction conditions?

- Answer : Optimization involves:

- Deprotection Order : Remove Fmoc first (20% piperidine/DMF, 30 min) to avoid Boc cleavage.

- Acid Sensitivity : Use mild acids (e.g., 1% TFA in DCM) for Boc deprotection to prevent β-elimination.

- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions.

- Monitoring : Track depletion via ninhydrin tests or UV monitoring (Fmoc removal at 301 nm) .

Q. What strategies are effective in resolving contradictory NMR and mass spectrometry data when characterizing (2R,3R)-(Fmoc-amino)-3-(Boc-amino)butyric acid?

- Answer : Contradictions often arise from:

- Impurities : Use preparative HPLC to isolate the target compound.

- Tautomerism : Analyze in deuterated DMSO or CDCl₃ to stabilize conformers.

- Ionization Artifacts : Employ ESI-MS over MALDI to reduce fragmentation.

Cross-validate with 2D NMR (COSY, HSQC) to assign stereospecific correlations .

Q. How does the stereochemical configuration at C2 and C3 positions influence the biological activity of peptides incorporating (2R,3R)-(Fmoc-amino)-3-(Boc-amino)butyric acid?

- Answer : The (2R,3R) configuration enhances rigidity and mimics natural amino acid side-chain orientations, improving receptor binding. For example:

- Protease Resistance : The β-amino acid backbone reduces enzymatic degradation compared to α-amino acids.

- Bioactivity : Peptides with this configuration show higher affinity in kinase inhibition assays due to optimal hydrogen-bonding geometry. Comparative studies using (2S,3S) analogs demonstrate reduced activity .

Methodological Notes

- Stereochemical Challenges : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to ensure (2R,3R) configuration .

- Scale-Up Considerations : Replace DCM with eco-friendly solvents (e.g., cyclopentyl methyl ether) for Boc protection to improve sustainability .

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.